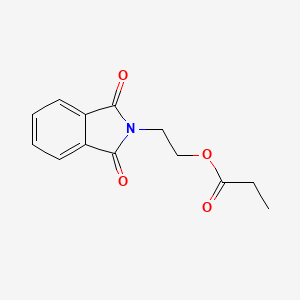
2-Phthalimidoethyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phthalimidoethyl propionate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.2466 g/mol . It is characterized by the presence of a phthalimide group attached to an ethyl propionate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phthalimidoethyl propionate typically involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl propionate under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures (20-70°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods may also incorporate advanced techniques such as microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phthalimidoethyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The phthalimide group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phthalimidoethyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phthalimidoethyl propionate involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a protecting group for amines, allowing selective reactions to occur at other functional sites. This compound can also participate in nucleophilic substitution reactions, where the ethyl propionate moiety is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Phthalimidoethyl acetate
- 2-Phthalimidoethyl butyrate
- 3-Phthalimidopropyl propionate
Uniqueness
2-Phthalimidoethyl propionate is unique due to its specific combination of the phthalimide and ethyl propionate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and research .
Properties
CAS No. |
61318-34-1 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl propanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
XVQDVUVUUYOALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
![N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12129892.png)
![3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12129915.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
![12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12129926.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12129931.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12129935.png)

![3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12129939.png)



